molecular formula C22H28N9O13P3S-2 B1254895 Adenosine thiamine triphosphate

Adenosine thiamine triphosphate

Cat. No. B1254895
M. Wt: 751.5 g/mol
InChI Key: FGOYXNBJKMNPDH-SAJUPQAESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine thiamine triphosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the triphosphate OH groups of adenosine thiamine triphosphate. It is a conjugate base of an adenosine thiamine triphosphate.

Scientific Research Applications

Presence in Various Biological Tissues

Adenosine thiamine triphosphate (AThTP) is a vitamin B1 containing nucleotide found in various biological objects, including bacteria, yeast, human, rat, mouse tissues, and plant roots. Studies have quantified AThTP in mouse, rat, bovine, and chicken tissues. It's notable that the hydrolysis of AThTP in animal tissues is catalyzed by a membrane-bound enzyme of microsomal origin, displaying Michaelis-Menten kinetics in liver homogenates (Makarchikov, Saroka, & Kudyrka, 2018).

Thiamin Derivatives and Metabolism

Thiamin (vitamin B1) is synthesized by prokaryotes, yeasts, and plants, and is phosphorylated to higher phosphate derivatives in animal cells. Besides thiamin diphosphate (ThDP), which is well-known as an enzymatic cofactor, there are other thiamin phosphates like ThMP, ThTP, and AThTP in cells. AThTP accumulates in E. coli during carbon starvation and might act as an alarmone, suggesting its potential role in metabolic regulation (Bettendorff & Wins, 2009).

Structural Characterization and Natural Occurrence

Research indicates the presence of AThTP in E. coli, especially under energy stress, and its lesser abundance in eukaryotic organisms. The structure of AThTP has been elucidated through MS analysis and NMR, revealing unique chemical properties that may explain its biological roles (Frédérich et al., 2009).

Biosynthesis in Bacteria

AThTP in E. coli is synthesized from ThDP and ADP or ATP by a high molecular mass nucleotidyl transferase. This enzyme requires divalent metal ions and a heat-stable soluble activator, suggesting a regulatory mechanism for AThTP synthesis in response to metabolic conditions (Makarchikov, Brans, & Bettendorff, 2007).

Distribution in Human Tissues and Cells

In human tissues, AThTP and other thiamine derivatives play a crucial role in energy metabolism. The presence of AThTP in various tissues, including fetal tissues and cell lines, indicates its importance in biological processes, possibly related to cell division or differentiation (Gangolf et al., 2010).

Role in Plants

In plants like Arabidopsis thaliana, AThTP and other thiamine derivatives are crucial for metabolic processes. The study of these compounds in plants helps to understand their role in overall plant metabolism and response to environmental conditions (Hofmann, 2019).

Update on Metabolizing Enzymes

Recent research emphasizes the complexity of thiamine biochemistry, highlighting the need for further investigation into the roles of ThTP and AThTP and their metabolizing enzymes, which are critical for understanding cellular metabolism and energy regulation (Bettendorff, 2021).

properties

Product Name

Adenosine thiamine triphosphate

Molecular Formula

C22H28N9O13P3S-2

Molecular Weight

751.5 g/mol

IUPAC Name

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C22H30N9O13P3S/c1-11-15(48-10-30(11)6-13-5-25-12(2)29-19(13)23)3-4-40-45(34,35)43-47(38,39)44-46(36,37)41-7-14-17(32)18(33)22(42-14)31-9-28-16-20(24)26-8-27-21(16)31/h5,8-10,14,17-18,22,32-33H,3-4,6-7H2,1-2H3,(H6-,23,24,25,26,27,29,34,35,36,37,38,39)/p-2/t14-,17-,18-,22-/m1/s1

InChI Key

FGOYXNBJKMNPDH-SAJUPQAESA-L

Isomeric SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

synonyms

adenosine thiamine triphosphate
AThTP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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